molecular formula C7H10N2O2 B1374036 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol CAS No. 1342181-55-8

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol

Cat. No.: B1374036
CAS No.: 1342181-55-8
M. Wt: 154.17 g/mol
InChI Key: YRGJALLDFFTZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol (CAS 1342181-55-8, PubChem CID: 63345893) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with an ethan-1-ol moiety . The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and utility in medicinal chemistry.

Properties

IUPAC Name

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGJALLDFFTZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol have been tested against various cancer cell lines, demonstrating activity against human colon adenocarcinoma and breast cancer cells. The mechanism involves inhibition of specific kinases and enzymes associated with cancer proliferation .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Research indicates that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition may lead to reduced pain and inflammation, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds has been assessed using standard methods such as agar diffusion tests and minimum inhibitory concentration (MIC) determinations .

Case Study 1: Anticancer Efficacy

A study published in PMC evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activity. Among these derivatives, one compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines. This study highlights the potential of modifying the oxadiazole structure to enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers synthesized several oxadiazole derivatives and tested their anti-inflammatory effects in vitro. One derivative showed a significant reduction in COX enzyme activity compared to standard anti-inflammatory drugs like Indomethacin. This finding suggests that further development could lead to effective treatments for inflammatory diseases .

Data Summary Table

Application AreaActivity TypeKey Findings
AnticancerInhibition of cancer cell proliferationIC50 ~ 92.4 µM against multiple cancer lines
Anti-inflammatoryCOX enzyme inhibitionSignificant reduction in inflammation markers
AntimicrobialBroad-spectrum activityEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-oxadiazole scaffold but vary in substituents at positions 3 and 5. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol 1342181-55-8 C₇H₁₀N₂O₂ 154.17 (calculated) 3-cyclopropyl, 5-ethan-1-ol Secondary alcohol, lipophilic cyclopropane
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol 1341534-14-2 C₁₀H₉FN₂O₂ 208.19 3-fluorophenyl, 5-ethan-1-ol Aromatic fluorine, enhanced π-π interactions
(1S)-1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol 1568024-49-6 C₁₀H₉FN₂O₂ 208.19 3-fluorophenyl, chiral 5-ethan-1-ol Stereospecific activity potential
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine N/A C₆H₈F₂N₃O (est.) 192.15 (estimated) 3-cyclopropyl, 5-difluoroethylamine Amine group, increased basicity
(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol 915925-45-0 C₅H₈N₂O₂ 142.16 3-isopropyl, 5-methanol Primary alcohol, compact substituent

Key Findings:

Fluorophenyl derivatives (e.g., 1341534-14-2 and 1568024-49-6) introduce aromaticity and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets .

Functional Group Modifications: Replacing the ethanol group with a difluoroethylamine () introduces basicity and fluorophilicity, altering solubility and pharmacokinetic profiles . Chiral analogs (e.g., 1568024-49-6) highlight the importance of stereochemistry in biological activity, though specific data on enantioselectivity are lacking .

Synthetic Accessibility: The fluorophenyl derivative (1341534-14-2) and its chiral counterpart (1568024-49-6) are synthesized via similar routes, with yields up to 56% reported for related compounds (e.g., ) . The isopropyl-methanol derivative (915925-45-0) demonstrates the feasibility of introducing smaller, branched substituents without compromising stability .

Physicochemical Trends: Molecular weight correlates with substituent size: cyclopropyl (154.17 g/mol) < isopropyl (142.16 g/mol) < fluorophenyl (208.19 g/mol). Hydrogen-bonding capacity is highest in ethanol/methanol derivatives due to hydroxyl groups, suggesting better aqueous solubility than amine or hydrocarbon analogs .

Research Implications

  • Metabolic Stability : Cyclopropyl-substituted oxadiazoles are less prone to oxidative metabolism compared to aromatic analogs, a critical factor in drug design .
  • Biological Activity : Fluorophenyl derivatives may exhibit enhanced target affinity due to halogen bonding, as seen in kinase inhibitors .
  • Synthetic Optimization : High-yield syntheses (e.g., 56% in ) suggest scalable routes for these scaffolds, though purification challenges for chiral compounds remain unaddressed .

Biological Activity

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C7H10N2O
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 1342181-55-8

The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing the oxadiazole moiety are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of p53 and caspase pathways. In vitro assays showed that this compound increases p53 expression levels and promotes caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (μM)Mechanism of Action
AnticancerMCF-70.65Apoptosis via p53 pathway
AntimicrobialE. coli0.025Inhibition of bacterial growth
AntifungalS. aureus0.0039Disruption of fungal cell wall integrity

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Efficacy :
    A study published in MDPI demonstrated that compounds with oxadiazole structures showed promising activity against various cancer cell lines. Specifically, the compound was tested against MCF-7 cells and exhibited an IC50 value of 0.65 μM, indicating strong anticancer activity .
  • Antimicrobial Properties :
    Research has also indicated significant antibacterial effects against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus. The compound displayed minimum inhibitory concentration (MIC) values as low as 0.025 mg/mL against these pathogens .
  • In Vivo Studies :
    Preliminary in vivo studies have suggested that derivatives of oxadiazoles can effectively inhibit tumor growth in animal models without significant toxicity to normal tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.